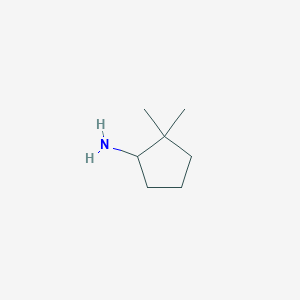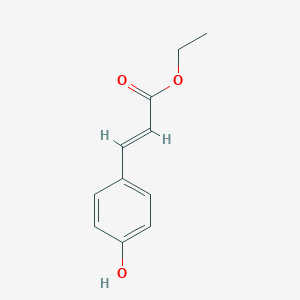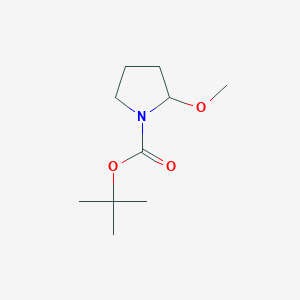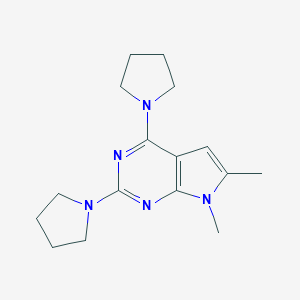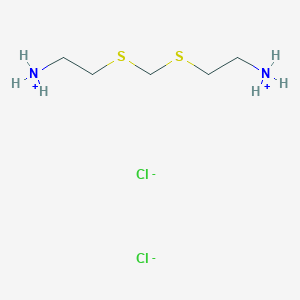![molecular formula C31H50N2O3 B122145 [(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate CAS No. 50588-23-3](/img/structure/B122145.png)
[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Descripción general
Descripción
[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate, also known as [(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate, is a useful research compound. Its molecular formula is C31H50N2O3 and its molecular weight is 498.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound you’re inquiring about, commonly known as Vecuronium Bromide EP Impurity D, is a derivative of Vecuronium Bromide, which is used as a muscle relaxant during anesthesia. Below is a comprehensive analysis of its scientific research applications, focusing on unique applications across various fields:
Anesthesia Research
Vecuronium Bromide and its derivatives, including the impurity D, are extensively studied in anesthesia research. They are used to understand the pharmacodynamics and pharmacokinetics of muscle relaxation during surgical procedures. Research in this field aims to optimize dosing regimens and minimize side effects associated with anesthesia .
Neuropharmacology
In neuropharmacology, studies involving Vecuronium Bromide EP Impurity D contribute to the understanding of neuromuscular transmission. Researchers investigate how this compound interacts with nicotinic acetylcholine receptors at the neuromuscular junction, which is crucial for developing new drugs that can manage conditions like myasthenia gravis .
Toxicology
Toxicological studies of Vecuronium Bromide EP Impurity D involve assessing its safety profile, identifying potential toxic effects, and establishing safe exposure limits. This research is vital for ensuring patient safety during the use of muscle relaxants in clinical settings .
Drug Development
This compound is used in drug development as a reference material to test the purity and potency of Vecuronium Bromide formulations. It helps in ensuring that the final pharmaceutical product meets the required standards for medical use .
Molecular Biology
In molecular biology, Vecuronium Bromide EP Impurity D serves as a tool to study the structure and function of various ion channels and receptors. By binding to these proteins, researchers can elucidate their roles in muscle contraction and relaxation at the molecular level .
Clinical Pharmacology
Clinical pharmacology research with Vecuronium Bromide EP Impurity D includes studying its metabolism and excretion patterns in humans. This information helps clinicians understand how the drug behaves in different populations, such as the elderly or those with renal impairment .
Veterinary Medicine
Vecuronium Bromide and its impurities are also used in veterinary medicine research to develop safer and more effective muscle relaxants for use in animal surgeries .
Chemical Synthesis
In the field of chemical synthesis, Vecuronium Bromide EP Impurity D is used to study the synthesis pathways of complex molecules. Researchers analyze the steps involved in its production to improve efficiency and yield of the synthesis process .
Mecanismo De Acción
Target of Action
The primary target of this compound is the postsynaptic nicotinic acetylcholine receptor , specifically the alpha subunit . This receptor plays a crucial role in transmitting signals in the nervous system.
Mode of Action
The compound contains acetylcholine-like moieties, which facilitate binding to the postsynaptic nicotinic acetylcholine receptor . Binding of the compound to at least one of the alpha subunits causes a conformational change in the receptor, causing the ion channel to remain closed and preventing ion passage and depolarization . Additionally, due to its large molecular size compared to acetylcholine, the compound may physically occlude the ion channel, preventing ion passage .
Biochemical Pathways
The compound’s action on the acetylcholine receptor affects the neuromuscular transmission pathway . By blocking the receptor, it prevents the transmission of nerve impulses to the muscles, leading to muscle relaxation .
Pharmacokinetics
The compound produces adequate intubating conditions in 2.5–3 minutes after a dose of 0.1–0.15 mg/kg . The time to maximum neuromuscular blockade decreases as the dose increases . The duration of neuromuscular blockade induced by a 0.1–0.5 mg/kg injection is 60–100 minutes .
Result of Action
The result of the compound’s action is muscle relaxation . This is achieved by blocking the transmission of nerve impulses to the muscles .
Propiedades
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50N2O3/c1-21(34)36-28-18-22-10-11-23-24(31(22,3)20-27(28)33-16-8-5-9-17-33)12-13-30(2)25(23)19-26(29(30)35)32-14-6-4-7-15-32/h22-28H,4-20H2,1-3H3/t22-,23+,24-,25-,26-,27-,28-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHXYFVYJVAISY-IAARCPPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5=O)N6CCCCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H](C5=O)N6CCCCC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152478 | |
| Record name | Androstan-17-one, 3-(acetyloxy)-2,16-di-1-piperidinyl-, (2β,3α,5α,16β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
CAS RN |
50588-23-3 | |
| Record name | Androstan-17-one, 3-(acetyloxy)-2,16-di-1-piperidinyl-, (2β,3α,5α,16β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50588-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androstan-17-one, 3-(acetyloxy)-2,16-di-1-piperidinyl-, (2β,3α,5α,16β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401152478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




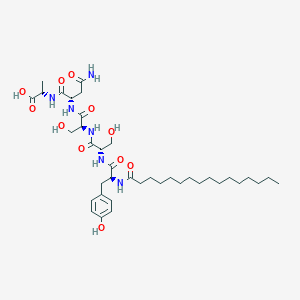
![[(2R,3R,4S,5R)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B122069.png)

![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)
